molecular formula C11H10ClNS B3110199 Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- CAS No. 178611-25-1

Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-

Cat. No.: B3110199
CAS No.: 178611-25-1
M. Wt: 223.72 g/mol
InChI Key: CTUDUOQFFJZATC-UHFFFAOYSA-N
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Description

Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely studied for their diverse pharmacological activities and structural versatility in medicinal chemistry.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDUOQFFJZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole typically involves the reaction of a thiazole precursor with chlorinating agents. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with appropriate reagents under controlled conditions . Another method includes the use of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps .

Industrial Production Methods

Industrial production of thiazole derivatives often employs continuous synthesis methods to ensure high yield and purity. For example, the continuous synthesis of 2-chloro-5-chloromethylthiazole involves removing light components under negative pressure and rectifying the product under controlled temperature and vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-methyl-2-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various chlorinating agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antibacterial and antitumor properties .

Scientific Research Applications

4-(chloromethyl)-5-methyl-2-phenylthiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-methyl-2-phenylthiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, thiazole derivatives can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, they can interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives exhibit significant variability in biological activity and structural properties depending on substituent type and position. Below is a comparative analysis of structurally related compounds:

Key Comparisons:

Substituent Position and Reactivity :

  • The chloromethyl group at position 4 (target compound) enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the carbohydrazide at position 5 in compound 2 facilitates hydrazone and thiadiazole synthesis .
  • In compound 4, the 4-chlorophenyl group contributes to isostructurality with fluorophenyl analogs, demonstrating that halogen type (Cl vs. F) minimally affects molecular conformation but may alter crystal packing .

Biological Activity: Anticancer Activity: The carbohydrazide derivative (compound 2) shows potent activity against HepG-2 cells, likely due to the hydrazide moiety enhancing binding to cellular targets. In contrast, the chloromethyl group in the target compound may confer cytotoxicity through alkylation pathways . Antifungal/Anticandidal Activity: Thiazolyl hydrazones with 4-chlorophenyl substituents (e.g., compound in ) exhibit moderate anticandidal activity, suggesting electron-withdrawing groups (Cl, NO₂) enhance microbial membrane disruption .

Structural and Crystallographic Insights: Isostructurality: Compounds 4 and 5 () share identical crystal structures (triclinic, P 1̄ symmetry) despite differing halogens (Cl vs. F), highlighting the role of steric similarity in maintaining isostructurality. However, halogen size (Cl vs. Br) can disrupt packing, as seen in cinnamic acid analogs . Planarity vs. Non-Planarity: Most thiazole derivatives adopt near-planar conformations, but bulky substituents (e.g., fluorophenyl groups in compound 4) may adopt perpendicular orientations, affecting intermolecular interactions .

Biological Activity

Thiazole derivatives are recognized for their diverse biological activities and therapeutic potential. The compound Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- (CAS No. 178611-25-1) is particularly noteworthy due to its structural characteristics that contribute to various pharmacological effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The specific substitution of chloromethyl and phenyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .

2. Anticancer Properties
Thiazole compounds have been implicated in anticancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating that modifications at specific positions on the thiazole ring can enhance potency .

3. Antioxidant Activity
The antioxidant potential of thiazole derivatives has been documented, with studies revealing their ability to scavenge free radicals and inhibit oxidative stress-related pathways. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cellular processes such as cell cycle regulation and apoptosis. For example, some compounds selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
  • Receptor Binding : Thiazoles may modulate the activity of various receptors, influencing signaling pathways related to inflammation and immune responses .

Study 1: Antimicrobial Efficacy

In a recent investigation, a series of thiazole derivatives were synthesized and tested against clinically relevant strains of Methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC value lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of several thiazole derivatives on human lung cancer cells (A549). Results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity compared to control compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and C. albicans
AnticancerInduced apoptosis in A549 cells
AntioxidantScavenged free radicals, reduced oxidative stress

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives?

The synthesis typically involves condensation reactions of substituted benzaldehydes with thioamides or hydrazine derivatives. For example, thiazole Schiff bases can be synthesized by reacting substituted benzaldehyde thiosemicarbazones (e.g., 1a-c) with 4-(chloromethyl)-5-methylthiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst. Characterization is performed via IR (to confirm C=N and S-H stretches) and NMR (to assign aromatic protons and chloromethyl groups) . A heterogenous catalytic method using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C has also been reported for analogous thiazole-tetrazole hybrids, yielding products validated by TLC and recrystallization .

Q. How can researchers validate the purity and structural integrity of synthesized 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives?

Key methods include:

  • Melting Point Analysis : Deviations >2°C from literature values indicate impurities.
  • Spectroscopic Techniques :
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl at ~650 cm⁻¹, C=N at ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl/chloromethyl groups (δ 2.3–4.5 ppm) .
    • Elemental Analysis (EA) : Match calculated vs. experimental C, H, N, S, and Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives be resolved during structural elucidation?

Contradictions often arise from positional isomerism or solvent effects. For example:

  • Aromatic Proton Splitting : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., para-substituted phenyl groups).
  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) can unambiguously confirm regiochemistry, as demonstrated for structurally similar 1,3,4-thiadiazole derivatives .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify misassignments .

Q. What strategies optimize the reaction yield of 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives in heterogenous catalytic systems?

Optimization parameters include:

  • Catalyst Selection : Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution at the chloromethyl group by stabilizing intermediates .
  • Solvent Effects : PEG-400 improves solubility of aromatic precursors while facilitating heat transfer .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., dehydrohalogenation of chloromethyl groups) . Yield improvements (>15%) have been achieved by iterative TLC monitoring and adjusting stoichiometric ratios of benzaldehyde derivatives .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives?

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂, -Br) enhance activity against Gram-negative bacteria by increasing membrane permeability. For example, 4-nitro-substituted derivatives show MIC values of 8–16 µg/mL against E. coli .
  • Antioxidant Potential : Hydroxyl or methoxy groups improve radical scavenging (DPPH assay IC₅₀: 25–40 µM) via resonance stabilization of phenoxyl radicals .
  • Molecular Docking : Substituents at the 4-position of the phenyl ring form hydrogen bonds with target enzymes (e.g., E. coli DNA gyrase; binding affinity: −9.2 kcal/mol) .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions at the chloromethyl site.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., PEG-400) on reaction kinetics using GROMACS .
  • Docking Software (AutoDock Vina) : Predict regioselectivity in biological systems by analyzing steric and electronic compatibility with active sites .

Q. How can researchers mitigate decomposition of 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives during storage?

  • Storage Conditions : Use amber vials at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group.
  • Stabilizers : Add 1–2% w/w desiccants (e.g., molecular sieves) to absorb moisture .
  • Periodic Purity Checks : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-
Reactant of Route 2
Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-

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